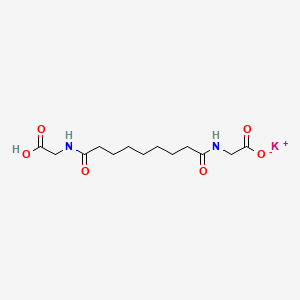
Diglycinate d'azélaoyl de potassium
Vue d'ensemble
Description
Potassium azeloyl diglycinate, also known as Potassium azeloyl diglycinate, is a useful research compound. Its molecular formula is C13H21KN2O6 and its molecular weight is 340.41 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium azeloyl diglycinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium azeloyl diglycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium azeloyl diglycinate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Éclaircissement de la peau
Le diglycinate d'azélaoyl de potassium a été identifié comme un agent éclaircissant multifonctionnel pour la peau. Il est utilisé dans les formulations cosmétiques pour sa capacité à éclaircir la peau, ce qui est attribué à son action sur la synthèse de la mélanine. Ce composé est un dérivé plus soluble de l'acide azélaïque, ce qui permet son utilisation dans divers produits cosmétiques .
Normalisation du sébum
Le composé est connu pour ses propriétés régulatrices du sébum. Il aide à normaliser la production de sébum, ce qui le rend bénéfique pour les peaux grasses et sujettes à l'acné. En régulant le sébum, il peut prévenir la formation d'acné et améliorer la texture globale de la peau .
Traitement de la rosacée
Des études cliniques ont montré que le this compound peut réduire les symptômes de la rosacée, tels que les rougeurs, l'érythème et les télangiectasies. Il a été utilisé dans des formulations topiques pour soulager ces symptômes, offrant une approche thérapeutique pour la gestion de cette affection cutanée chronique .
Propriétés anti-acné
Ses propriétés anti-inflammatoires font du this compound un ingrédient efficace dans les traitements anti-acné. Il aide à réduire l'inflammation et les rougeurs associées à l'acné, contribuant à une peau plus claire .
Traitement des troubles de l'hyperpigmentation
Le this compound a montré une efficacité clinique dans le traitement du mélasma, un trouble hyperpigmentaire caractérisé par des taches foncées sur la peau. Il aide à réduire l'apparence de ces taches, améliorant l'uniformité du teint de la peau .
Apaisement des peaux sensibles
La recherche indique que le this compound est bénéfique pour apaiser les peaux sensibles. Il réduit les rougeurs et les irritations, qui sont des problèmes courants pour les personnes ayant des types de peau sensibles .
Effets hydratants
Le composé a été trouvé pour restaurer l'hydratation de la peau et prévenir la perte d'eau transépidermique (TEWL). Cela en fait un ingrédient précieux dans les hydratants, en particulier pour des affections comme la rosacée où la fonction de barrière cutanée est compromise .
Amélioration de la texture et du teint de la peau
Le this compound aide à lutter contre le teint et la texture inégaux de la peau. Il contribue à réduire l'apparence des rougeurs et offre un teint plus uniforme, ce qui est souhaitable dans les produits cosmétiques visant à améliorer l'esthétique de la peau .
Mécanisme D'action
Target of Action
Potassium Azeloyl Diglycinate (PAD), also known as Azeloglicina, primarily targets the sebaceous glands in the skin . It works to balance sebum production, preventing excess oiliness while maintaining the skin’s natural moisture barrier . This regulatory effect makes it particularly suitable for individuals with acne-prone, oily, or combination skin .
Mode of Action
PAD interacts with its targets by regulating key enzymes involved in sebaceous gland activity . It effectively reduces excessive oil secretion . PAD also inhibits tyrosinase activity, an enzyme that controls melanin production . This helps to brighten the skin .
Biochemical Pathways
PAD affects the biochemical pathways involved in sebum production and melanin synthesis . It limits sebum production, acting as an anti-inflammatory agent, and inhibits melanin synthesis . The core component, azelaic acid, has been shown to competitively inhibit tyrosinase, the main enzyme involved in the formation of melanin .
Pharmacokinetics
This solubility likely contributes to its bioavailability and its ability to be effectively used in various skincare products .
Result of Action
The molecular and cellular effects of PAD’s action include reducing erythema, evaluated both instrumentally and clinically . In addition, it has anti-inflammatory and moisturizing effects . PAD also enhances skin elasticity and improves the sensory profile of the formulation, leading to a radiant, bright, and healthy appearance .
Action Environment
Environmental factors such as UV radiation can influence the action of PAD. For instance, exposure to UV rays promotes the synthesis of new melanin . Therefore, the use of sunscreens to reduce the stimulating effect of UV radiation on melanogenesis is an important step in skincare management . Furthermore, PAD is stable over time and has been confirmed in several formulations such as cleansers, gels, gel emulsions, and oil-in-water emulsions .
Analyse Biochimique
Biochemical Properties
Potassium azeloyl diglycinate plays a significant role in biochemical reactions, particularly in the skin. It interacts with enzymes such as tyrosinase, which is involved in melanin production. By inhibiting tyrosinase activity, potassium azeloyl diglycinate helps to brighten the skin and reduce hyperpigmentation . Additionally, it has sebum-normalizing activity, which helps to regulate oil production in the skin . The compound also exhibits anti-inflammatory properties, reducing redness and irritation .
Cellular Effects
Potassium azeloyl diglycinate influences various cellular processes, particularly in skin cells. It helps to reduce sebum production, which is beneficial for individuals with oily skin . The compound also has a soothing effect on the skin, reducing redness and irritation associated with sensitive skin . Furthermore, potassium azeloyl diglycinate has been shown to improve skin hydration and elasticity, contributing to a healthier skin barrier .
Molecular Mechanism
At the molecular level, potassium azeloyl diglycinate exerts its effects through several mechanisms. It inhibits the enzyme tyrosinase, which is crucial for melanin production, thereby reducing hyperpigmentation . The compound also interacts with sebaceous glands, regulating sebum production and preventing excessive oiliness . Additionally, potassium azeloyl diglycinate has anti-inflammatory properties, which help to reduce skin redness and irritation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium azeloyl diglycinate have been observed over time. Studies have shown that the compound remains stable and effective over extended periods, maintaining its beneficial properties . Long-term use of potassium azeloyl diglycinate has been associated with sustained improvements in skin hydration, reduced redness, and better overall skin health .
Dosage Effects in Animal Models
In animal models, the effects of potassium azeloyl diglycinate vary with different dosages. At lower doses, the compound effectively reduces sebum production and improves skin hydration without causing adverse effects . At higher doses, there may be a risk of skin irritation or other adverse reactions . It is essential to determine the optimal dosage to maximize benefits while minimizing potential side effects.
Metabolic Pathways
Potassium azeloyl diglycinate is involved in several metabolic pathways, particularly those related to skin health. It interacts with enzymes such as tyrosinase, inhibiting its activity and reducing melanin production . The compound also affects sebaceous gland activity, regulating sebum production and preventing excessive oiliness . These interactions contribute to the overall benefits of potassium azeloyl diglycinate for skin health.
Transport and Distribution
Within cells and tissues, potassium azeloyl diglycinate is transported and distributed effectively. It is water-soluble, which allows it to be easily absorbed and utilized by the skin . The compound interacts with various transporters and binding proteins, facilitating its distribution to target areas . This efficient transport and distribution contribute to the compound’s effectiveness in improving skin health.
Subcellular Localization
Potassium azeloyl diglycinate is localized within specific subcellular compartments, where it exerts its effects. The compound is directed to areas with high sebaceous gland activity, where it regulates sebum production . Additionally, it targets melanin-producing cells, inhibiting tyrosinase activity and reducing hyperpigmentation . These targeted actions contribute to the overall effectiveness of potassium azeloyl diglycinate in improving skin health.
Propriétés
IUPAC Name |
potassium;2-[[9-(carboxymethylamino)-9-oxononanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6.K/c16-10(14-8-12(18)19)6-4-2-1-3-5-7-11(17)15-9-13(20)21;/h1-9H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZMBDKPRFLCKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NCC(=O)O)CCCC(=O)NCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21KN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197273 | |
| Record name | Potassium azeloyl diglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477773-67-4 | |
| Record name | Potassium azeloyl diglycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477773674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium azeloyl diglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydrogen heptylenedicarboxamidodiacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM AZELOYL DIGLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N02RVN6NYP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the cosmetic applications of Potassium Azeloyl Diglycinate?
A1: Potassium Azeloyl Diglycinate is recognized for its multi-functional properties in cosmetic formulations, particularly in skin-lightening and sebum regulation. [] It is also investigated for its potential in treating hyperpigmentation, moisturizing, and promoting skin cell regeneration. [, , ] Furthermore, it exhibits anti-inflammatory effects, making it a potential ingredient for managing skin conditions like rosacea. [, ]
Q2: How does the formulation of Potassium Azeloyl Diglycinate impact its stability and effectiveness in topical applications?
A2: Research suggests that the concentration of excipients, such as triethanolamine (used as an emulsifying agent), can significantly impact the physicochemical stability and efficacy of Potassium Azeloyl Diglycinate creams. [] For example, a study found that a specific formulation containing Potassium Azeloyl Diglycinate, along with hydroxypropyl chitosan, effectively reduced stinging and burning sensations in patients with erythemato-telangiectatic rosacea. [] Another study demonstrated that a cream containing 5% Potassium Azeloyl Diglycinate and 1% hydroxypropyl chitosan effectively reduced stinging and burning sensations in patients with erythemato-telangiectatic rosacea. []
Q3: What is the role of Potassium Azeloyl Diglycinate in maintaining the benefits of chemical resurfacing treatments?
A3: A clinical study highlighted that a daily skincare regimen incorporating Potassium Azeloyl Diglycinate, along with other active ingredients, could maintain and potentially enhance the positive effects of chemical resurfacing treatments for a minimum of 12 weeks. [] This suggests its potential role in prolonging the benefits of such procedures.
Q4: Are there alternative delivery systems for Potassium Azeloyl Diglycinate beyond traditional creams and emulsions?
A4: Yes, research explored the use of hydrolyzed poly(N-vinylformamide-co-N-hydroxyethyl acrylamide) hydrogels as a potential delivery system for Potassium Azeloyl Diglycinate. [] This innovative approach demonstrated controlled and pH-responsive release of the compound, highlighting its potential in enhancing product efficacy and user experience.
Q5: How does Potassium Azeloyl Diglycinate compare to other skin-lightening agents in terms of efficacy and safety?
A5: While Potassium Azeloyl Diglycinate is recognized for its skin-lightening properties, direct comparative studies with other agents are limited within the provided research. Further investigations are needed to comprehensively evaluate its efficacy and safety profile relative to existing alternatives. A study focusing on the effects of a topical emulsion containing trans-4-(aminomethyl)cyclohexanecarboxylic acid, Potassium Azeloyl Diglycinate, and niacinamide in individuals with melasma is mentioned, but detailed results are not provided. []
Q6: What research has been done on the use of Potassium Azeloyl Diglycinate in combination with other cosmetic ingredients?
A6: Several studies explore the synergistic effects of Potassium Azeloyl Diglycinate in combination with other active ingredients. For instance, a whitening mask formulation incorporating yak ossein peptide and Potassium Azeloyl Diglycinate demonstrated promising results in promoting skin whitening, wrinkle reduction, and anti-aging effects. [] This highlights the potential of combining ingredients to enhance desired cosmetic outcomes.
Q7: Has the antioxidant activity of Potassium Azeloyl Diglycinate been investigated?
A7: Yes, one study compared the antioxidant activity of Potassium Azeloyl Diglycinate to Vitamin C using the DPPH method. [] The results revealed that while Potassium Azeloyl Diglycinate exhibits antioxidant properties, its activity is significantly weaker compared to Vitamin C. This finding suggests that relying solely on Potassium Azeloyl Diglycinate for substantial antioxidant protection might be insufficient.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


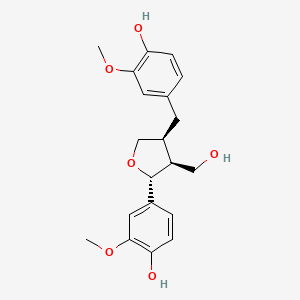
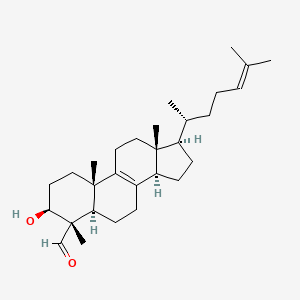
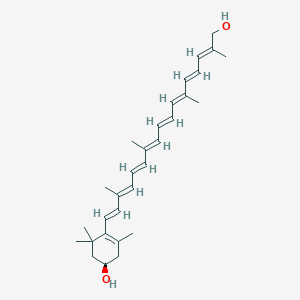
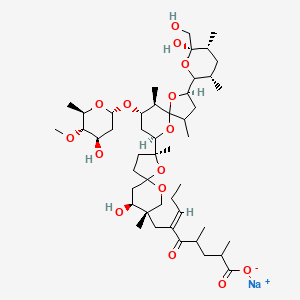

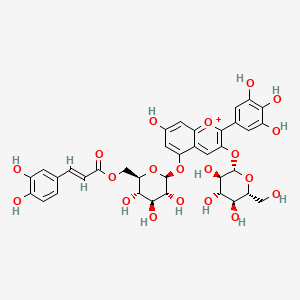
![(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate](/img/structure/B1260126.png)

![2-(3,16-Dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B1260131.png)
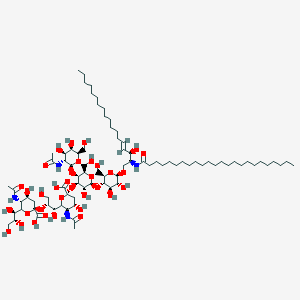
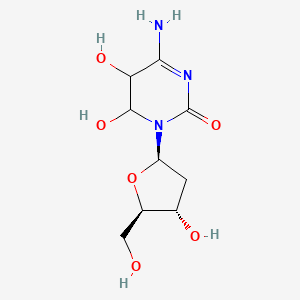
![4-[[(1S,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1260138.png)

![2-[[4-(5-Chloro-2-propan-2-yloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260140.png)
